α-Glucosidase Inhibition: Phoyunnanin C vs. Acarbose Direct Comparison
Phoyunnanin C inhibited α-glucosidase with an IC50 of 12.6 ± 0.9 µM, representing a 40.8-fold improvement over the clinical drug acarbose (IC50 514.4 ± 9.2 µM) in the same assay [1]. This places phoyunnanin C among the most potent dimeric phenanthrene inhibitors identified from Dendrobium delacourii.
| Evidence Dimension | α-glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.6 ± 0.9 µM |
| Comparator Or Baseline | Acarbose IC50 = 514.4 ± 9.2 µM |
| Quantified Difference | 40.8-fold greater potency than acarbose |
| Conditions | In vitro α-glucosidase enzyme assay; compounds tested at 100 µg/mL initial screening; IC50 determined for compounds showing >50% inhibition. |
Why This Matters
This 40-fold potency difference means phoyunnanin C, not acarbose or weaker monomeric phenanthrenes, should be selected when extreme α-glucosidase inhibition is the experimental goal.
- [1] Thant, M. T., Khine, H. E. E., Nealiga, J. Q. L., Chatsumpun, N., Chaotham, C., Sritularak, B., & Likhitwitayawuid, K. (2022). α-Glucosidase Inhibitory Activity and Anti-Adipogenic Effect of Compounds from Dendrobium delacourii. Molecules, 27(4), 1156. View Source
